molecular formula C14H22N2 B15057201 (S)-2-(1-Benzylpiperidin-3-yl)ethanamine

(S)-2-(1-Benzylpiperidin-3-yl)ethanamine

Cat. No.: B15057201
M. Wt: 218.34 g/mol
InChI Key: XCLVAOPYVNRSPN-AWEZNQCLSA-N
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Description

(S)-2-(1-Benzylpiperidin-3-yl)ethanamine is a chemical compound with the molecular formula C14H22N2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-Benzylpiperidin-3-yl)ethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and piperidine.

    Formation of Intermediate: The benzylamine is reacted with piperidine under specific conditions to form an intermediate compound.

    Reduction: The intermediate is then subjected to reduction reactions to yield the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-Benzylpiperidin-3-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

(S)-2-(1-Benzylpiperidin-3-yl)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of (S)-2-(1-Benzylpiperidin-3-yl)ethanamine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity, leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(1-Benzylpiperidin-3-yl)ethanamine
  • (S)-1-Benzylpiperidin-3-yl)methanamine
  • (S)-1-Benzyl-piperidin-3-yl)-methyl-amine

Uniqueness

(S)-2-(1-Benzylpiperidin-3-yl)ethanamine is unique due to its specific stereochemistry and the presence of the benzyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more suitable for certain applications.

Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

2-[(3S)-1-benzylpiperidin-3-yl]ethanamine

InChI

InChI=1S/C14H22N2/c15-9-8-14-7-4-10-16(12-14)11-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12,15H2/t14-/m0/s1

InChI Key

XCLVAOPYVNRSPN-AWEZNQCLSA-N

Isomeric SMILES

C1C[C@H](CN(C1)CC2=CC=CC=C2)CCN

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)CCN

Origin of Product

United States

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